molecular formula C32H41F3N2O8 B10824422 Slf tfa

Slf tfa

Cat. No.: B10824422
M. Wt: 638.7 g/mol
InChI Key: HKRBJXCFMLSYKV-KZDWWKKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has an affinity of 3.1 μM for FKBP51 and an IC50 of 2.6 μM for FKBP12 . This compound is used in various scientific research applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs).

Preparation Methods

Synthetic Routes and Reaction Conditions

Slf tfa is synthesized through a series of chemical reactions involving trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The synthetic routes typically involve the use of acetate and fluoride as precursors .

Industrial Production Methods

In industrial settings, trifluoroacetic acid is produced using acetate and fluoride as starting materials. The production process involves several steps, including purification and quality control to ensure the removal of residual toxic compounds .

Chemical Reactions Analysis

Types of Reactions

Slf tfa undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions include various peptides and other organic compounds that are used in scientific research and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O6.C2HF3O2/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5;3-2(4,5)1(6)7/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3;(H,6,7)/t23-,24+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRBJXCFMLSYKV-KZDWWKKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41F3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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